5-ethyl-7-hydroxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
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Overview
Description
5-ethyl-7-hydroxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-7-hydroxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves multi-component reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . The reaction conditions are mild, and the yields are generally high.
Industrial Production Methods
the principles of green chemistry, such as atom economy and environmental safety, are often applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-7-hydroxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thioethers.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives .
Scientific Research Applications
5-ethyl-7-hydroxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has been evaluated for its anticancer activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-ethyl-7-hydroxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with specific molecular targets. For example, it has been shown to inhibit topoisomerase I, an enzyme involved in DNA replication . This inhibition leads to DNA damage and cell death, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar core structure and have been studied for their biological activities.
Thiazolopyrimidinecarboxylates: These derivatives exhibit a broad spectrum of pharmacological activity and are used in various therapeutic applications.
Uniqueness
5-ethyl-7-hydroxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit topoisomerase I sets it apart from other similar compounds .
Properties
Molecular Formula |
C13H11N3OS2 |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
5-ethyl-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C13H11N3OS2/c1-2-9-14-11-10(12(17)15-9)19-13(18)16(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,15,17) |
InChI Key |
VKNRHWDSJYCUPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C(=O)N1)SC(=S)N2C3=CC=CC=C3 |
Origin of Product |
United States |
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